molecular formula C11H13Cl B3315637 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene CAS No. 951894-06-7

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene

Cat. No.: B3315637
CAS No.: 951894-06-7
M. Wt: 180.67 g/mol
InChI Key: RJXUBGBFSBIRCT-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene is an alkene derivative featuring a substituted phenyl group with chloro (Cl) and methyl (Me) substituents at the 4- and 2-positions, respectively. The compound’s reactivity and properties are influenced by the electron-withdrawing chloro group and the steric effects of the methyl substituents on the aromatic ring.

Properties

IUPAC Name

4-chloro-2-methyl-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8(2)6-10-4-5-11(12)7-9(10)3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXUBGBFSBIRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene typically involves the alkylation of 4-chloro-2-methylphenol with an appropriate alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 4-chloro-2-methylphenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Functional Group Influence : The absence of conjugated systems (e.g., ketones in chalcones) limits the target’s UV activity but may enhance stability under acidic conditions .
  • Toxicity Considerations : Structural analogs like Chlordimeform underscore the need for rigorous toxicological evaluation of chloro-methylphenyl derivatives, even with differing functional groups .

Biological Activity

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene, a compound with the molecular formula C11_{11}H13_{13}Cl, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , antifungal , and anticancer properties. Research indicates that it may interact with various cellular processes, potentially affecting gene expression and cellular signaling pathways.

The biological activity of this compound is thought to involve:

  • Interaction with Cell Membranes : The compound disrupts microbial cell membranes, leading to cell death. This mechanism is particularly relevant in its antimicrobial applications.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for microbial survival and proliferation.
  • Alteration of Gene Expression : There is evidence suggesting that the compound can influence the expression of genes related to stress responses in cells, which may contribute to its anticancer properties .

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of this compound against various pathogens:

  • Bacterial Activity : The compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 1–8 µg/mL .
  • Fungal Activity : It has also demonstrated antifungal properties against several fungal strains, making it a candidate for developing new antifungal agents.

Study on Antibacterial Properties

In a study evaluating the antibacterial activity of various chalcone derivatives, this compound was found to have an MIC of 2 µg/mL against S. aureus, comparable to standard antibiotics like vancomycin. The study highlighted that compounds with increased lipophilicity exhibited enhanced antimicrobial activity due to better membrane penetration .

Anticancer Research

Research into the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Data Table: Biological Activities and Efficacy

Biological ActivityTarget Organisms/CellsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus2
Escherichia coli4
AntifungalCandida albicans5
AnticancerCancer Cell Lines10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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